molecular formula C6H8ClN5 B1603077 Cyprazine-desisopropyl CAS No. 35516-73-5

Cyprazine-desisopropyl

Cat. No. B1603077
Key on ui cas rn: 35516-73-5
M. Wt: 185.61 g/mol
InChI Key: OFMQRQUUPYBUND-UHFFFAOYSA-N
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Patent
US04225598

Procedure details

138 g of 2-cyclopropylamino-4,6-dichloro-s-triazine are added at a slightly elevated tmeperature and with vigorous stirring to a mixture of 675 ml of dioxane and 135 ml of ether. After cooling to room temperature, 101 ml of 25%, aqueous ammonia are added dropwise over a period of 20 minutes. The reaction mixture is heated to 50° C., stirred for 16 hours and then concentrated by evaporation under water jet vaccum. The dry riesidue is diluted with 500 ml. of water and after stirring for 1 hour at room temperature, the tiny white crystals formed are separated by filtering under suction and dried under water jet vacuum at 80° C. 217 g. of 2-cyclopropylamino-4-chloro-6-amino-s-triazine are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7]([Cl:12])[N:6]=2)[CH2:3][CH2:2]1.O1CCOCC1.[NH3:19]>CCOCC>[CH:1]1([NH:4][C:5]2[N:6]=[C:7]([Cl:12])[N:8]=[C:9]([NH2:19])[N:10]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C1(CC1)NC1=NC(=NC(=N1)Cl)Cl
Step Two
Name
Quantity
675 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
135 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under water jet vaccum
ADDITION
Type
ADDITION
Details
The dry riesidue is diluted with 500 ml
STIRRING
Type
STIRRING
Details
of water and after stirring for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the tiny white crystals formed
CUSTOM
Type
CUSTOM
Details
are separated
FILTRATION
Type
FILTRATION
Details
by filtering under suction
CUSTOM
Type
CUSTOM
Details
dried under water jet vacuum at 80° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)NC1=NC(=NC(=N1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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